![molecular formula C8F10 B1295215 Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- CAS No. 651-89-8](/img/structure/B1295215.png)
Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)-
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Overview
Description
Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- (also known as decafluoro-p-xylol ) is a chemical compound with the molecular formula C₈F₁₀ . It belongs to the class of aromatic hydrocarbons and exhibits remarkable fluorination. The compound’s structure consists of a benzene ring with four fluorine atoms at positions 1, 2, 4, and 5, as well as two trifluoromethyl groups (CF₃) attached at positions 3 and 6 .
Scientific Research Applications
Synthesis of Functionalized Arylene Main-Chain Ionomers
Perfluoro-p-xylene (PFX) is used as a unique monomer for the synthesis of highly stable arylene main-chain ionomers . The polymers are prepared by polycondensation of PFX and 4,4’-dihydroxybiphenyl or bisphenol 2,2-bis(4-hydroxyphenyl)-hexafluoropropane (bisphenol AF) .
The PFX unit in the polymer is still able to undergo nucleophilic aromatic substitution reaction, which is used to introduce phosphonic acid groups into the polymer via a reaction with tris (trimethylsilyl)phosphite .
Electrophilic Sulfonation of Polymers
Electrophilic sulfonation of these polymers is possible in the bisphenol unit when using H2SO4/SO3 as the sulfonation agent .
Creation of Water-Soluble Polyelectrolytes
The so-obtained water-soluble PFX-based polyelectrolytes show excellent chemical stability .
Blending with Polybenzimidazoles
These water-soluble PFX-based polyelectrolytes can be blended with polybenzimidazoles to form flexible and mechanically robust films with excellent chemical and thermal stabilities .
Application in Fuel Cell Membranes
These blend membranes are applicable to low-temperature and high-temperature fuel cell membranes . They show excellent chemical, mechanical, and thermal stability coupled with high proton conductivity .
Mechanism of Action
Target of Action
It is used as a monomer in the synthesis of functionalized arylene main-chain ionomers . These ionomers are used in the construction of fuel cell membranes .
Mode of Action
Perfluoro-p-xylene interacts with its targets through a series of chemical reactions. It undergoes polycondensation with 4,4’-dihydroxybiphenyl or bisphenol 2,2-bis(4-hydroxyphenyl)-hexafluoropropane (bisphenol AF) to form polymers . After polymerization, the perfluoro-p-xylene unit can undergo nucleophilic aromatic substitution reactions, introducing phosphonic acid groups into the polymer via a reaction with tris(trimethylsilyl)phosphite . Electrophilic sulfonation of these polymers is also possible .
Biochemical Pathways
The compound’s ability to undergo nucleophilic aromatic substitution reactions suggests it may interact with biochemical pathways involving similar reactions .
Pharmacokinetics
Its use in the synthesis of polymers suggests it may have high stability and low bioavailability .
Result of Action
The primary result of perfluoro-p-xylene’s action is the formation of highly stable arylene main-chain ionomers . These ionomers form flexible and mechanically robust films with excellent chemical and thermal stabilities . They are used in the construction of fuel cell membranes, offering an alternative to materials like Nafion® that exhibit high methanol permeability .
Action Environment
The action of perfluoro-p-xylene is influenced by environmental factors such as temperature and the presence of other chemical agents. For example, its ability to undergo nucleophilic aromatic substitution reactions is dependent on the presence of tris(trimethylsilyl)phosphite . Additionally, the stability of the polymers it forms suggests it may be resistant to degradation in various environmental conditions .
properties
IUPAC Name |
1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F10/c9-3-1(7(13,14)15)4(10)6(12)2(5(3)11)8(16,17)18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZNHODBHBVRID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)C(F)(F)F)F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90215404 |
Source
|
Record name | Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90215404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- | |
CAS RN |
651-89-8 |
Source
|
Record name | Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000651898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,2,4,5-tetrafluoro-3,6-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90215404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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